molecular formula C25H29NO3 B11385250 N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11385250
M. Wt: 391.5 g/mol
InChI Key: UPMNZDVDYWDDEO-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C25H29NO3/c1-5-21-8-10-22(11-9-21)15-26(16-23-7-6-12-28-23)24(27)17-29-25-19(3)13-18(2)14-20(25)4/h6-14H,5,15-17H2,1-4H3

InChI Key

UPMNZDVDYWDDEO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual aromatic and heterocyclic components, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE
  • N-[(4-ETHYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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